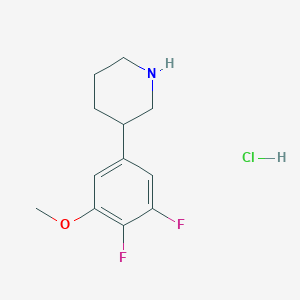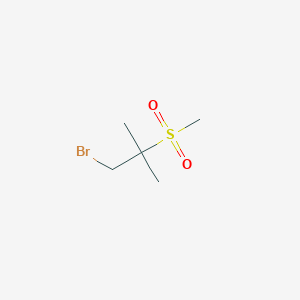
1-Bromo-2-methanesulfonyl-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 . It appears as a powder and is typically stored at a temperature of 4 °C .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 . This indicates that the molecule consists of a propane chain with a bromine atom and a methanesulfonyl group attached to the second carbon atom. Physical And Chemical Properties Analysis
This compound has a melting point of 70-72 °C . It’s worth noting that the safety information indicates that it should be stored at a temperature of 4 °C .Wissenschaftliche Forschungsanwendungen
Methane Activation and Selective Oxidation
Research has shown that methane can be selectively oxidized to methanol in various solvents, ranging from strong acids to neutral aqueous media. Methane is oxidized by sulfuric acid to produce methyl bisulfate, with water and sulfur dioxide as byproducts. This reaction is catalyzed by mercuric ions and is efficient, with significant selectivity towards methyl bisulfate. The process presents a potentially practical scheme for converting methane to methanol using molecular oxygen, highlighting the versatility and potential of using 1-bromo-2-methanesulfonyl-2-methylpropane derivatives in methane activation and selective oxidation processes (Periana et al., 1993).
Radical Reactions and Asymmetric Synthesis
The role of sulfonate esters, related to this compound, in radical reactions and asymmetric synthesis has been explored. The asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium complexes, yields optically active adducts. This demonstrates the potential of sulfonate esters in facilitating asymmetric catalysis and radical reactions, offering a pathway to optically active compounds in synthetic chemistry (Kameyama & Kamigata, 1989).
Antibacterial Activity of Sulfonamide Derivatives
Sulfonamide derivatives and their metal complexes have been synthesized and evaluated for their antibacterial activities. These compounds, related to the broader class of sulfonates including this compound, have shown promising antibacterial properties against both gram-positive and gram-negative bacteria. This suggests the potential application of such derivatives in developing new antibacterial agents, highlighting the importance of sulfonate esters in pharmaceutical research (Özdemir et al., 2009).
Microbial Metabolism of Methanesulfonic Acid
Methanesulfonic acid, closely related to the functional groups in this compound, plays a significant role in the biogeochemical cycling of sulfur. It is metabolized by various aerobic bacteria as a source of sulfur for growth, demonstrating the environmental significance of sulfonates. This research provides insight into the microbial utilization of methanesulfonic acid, shedding light on its role in environmental sulfur cycling and potential applications in bioremediation strategies (Kelly & Murrell, 1999).
Safety and Hazards
This compound is considered dangerous. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-bromo-2-methyl-2-methylsulfonylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVXRNGFCPTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

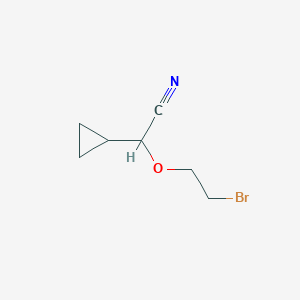
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B2832817.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
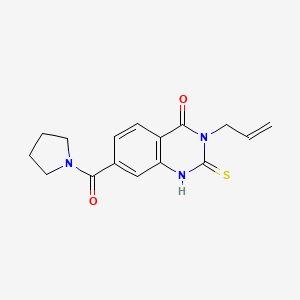
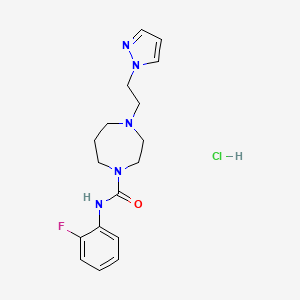
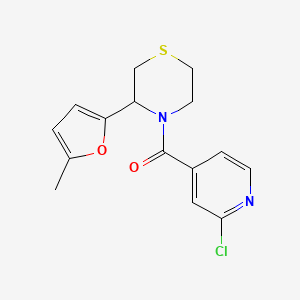
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)
![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
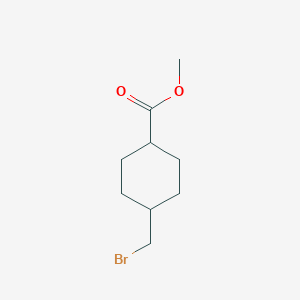
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)
